PDE-9-Inhibitor

Übersicht

Beschreibung

Phosphodiesterase-9-Hemmer sind eine Klasse von Medikamenten, die durch Hemmung der Aktivität der Phosphodiesterase 9 wirken. Die erste Verbindung mit dieser Wirkung, BAY 73-6691, wurde 2004 berichtet . Phosphodiesterase-9-Hemmer werden zur Behandlung verschiedener Erkrankungen untersucht, darunter Fettleibigkeit, Leberfibrose, Alzheimer-Krankheit, Schizophrenie, Herzinsuffizienz und Sichelzellkrankheit .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neurological Disorders

PDE9 inhibitors have been investigated for their potential in treating various central nervous system disorders:

- Alzheimer's Disease : PDE9 inhibitors are being explored as a treatment for Alzheimer's disease due to their ability to enhance cGMP signaling, which is thought to improve cognitive function. Clinical trials have shown mixed results, with some compounds advancing to Phase II trials but failing to demonstrate significant efficacy .

- Schizophrenia and Psychotic Disorders : Initial studies indicated that PDE9 inhibition might alleviate symptoms associated with schizophrenia. However, clinical trials have not yet produced conclusive results .

2. Cardiovascular Diseases

PDE9 inhibitors are particularly promising in the management of heart failure:

- Heart Failure with Reduced Ejection Fraction (HFrEF) : The PDE9 inhibitor CRD-740 demonstrated a favorable safety profile and significant increases in plasma cGMP levels in a Phase 2 clinical trial. This increase reflects enhanced activation of the natriuretic peptide signaling pathway, which is crucial for heart function .

- Heart Failure with Preserved Ejection Fraction (HFpEF) : Research suggests that PDE9 inhibitors may be more effective than traditional treatments like PDE5 inhibitors in HFpEF due to their unique mechanism of action that targets different cGMP pools within cardiac myocytes .

Case Studies and Clinical Trials

Future Directions and Research

The development of highly selective PDE9 inhibitors remains a priority for researchers. Current challenges include improving selectivity over other phosphodiesterases to minimize side effects and enhancing the understanding of the mechanisms through which these inhibitors exert their effects. Additionally, combination therapies utilizing PDE9 inhibitors alongside existing treatments for diabetes and cardiovascular diseases are being explored .

Wirkmechanismus

Target of Action

Phosphodiesterase 9 (PDE9) inhibitors are a class of drugs that work by inhibiting the activity of PDE9 . The primary targets of PDE9 inhibitors are the PDE9 enzymes, which are key regulators of the cyclic nucleotide signal transduction system . These enzymes are involved in the breakdown of phosphodiester bonds in various cyclic nucleotides, thereby regulating signal transduction .

Mode of Action

PDE9 inhibitors interact with their targets, the PDE9 enzymes, by inhibiting their activity . This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a second messenger involved in various biological responses . The increased cGMP levels enhance signaling pathways, contributing to various biological effects .

Biochemical Pathways

The inhibition of PDE9 leads to elevated cGMP levels, causing enhanced signaling through the NMDA pathway . This pathway is involved in the regulation of synaptic plasticity via activation of calcium/calmodulin-dependent neuronal NO synthases in the postsynaptic neurons . The increased cGMP levels and enhanced NMDA signaling contribute to an increase in synaptic plasticity and stabilization .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties of PDE9 inhibitors may vary between different compounds, these drugs generally exhibit good bioavailability . The pharmacokinetic properties of these drugs are still under investigation, and efforts are being made to adjust dose regimens and conduct structure-activity relationship studies to determine the effect of structural features on the safety profile .

Result of Action

The molecular and cellular effects of PDE9 inhibitors’ action include increased fetal hemoglobin (HbF) expression and reduced hemolysis and sickling of red blood cells (RBCs), which can lead to a reduction in painful vaso-occlusive crises . In addition, these inhibitors have been shown to reduce obesity and cardiometabolic syndrome in mice .

Action Environment

The action, efficacy, and stability of PDE9 inhibitors can be influenced by various environmental factors. For instance, the presence of other drugs (such as hydroxyurea) can affect the action of PDE9 inhibitors . Furthermore, the physiological environment, such as the state of the disease in the patient, can also influence the efficacy of these drugs .

Biochemische Analyse

Biochemical Properties

PDE9 inhibitors play a significant role in biochemical reactions. The PDE9 enzyme hydrolyzes cyclic guanosine monophosphate (cGMP), which is involved in the regulation of synaptic plasticity through the NMDA pathway . The inhibition of PDE9 leads to elevated cGMP levels, causing enhanced NMDA signaling and thus contributing to an increase in synaptic plasticity and stabilization . PDE9 inhibitors interact with enzymes, proteins, and other biomolecules, forming stable complexes with the PDE9 protein .

Cellular Effects

PDE9 inhibitors have various effects on different types of cells and cellular processes. They can increase cellular cGMP levels in hematopoietic cells, increase fetal hemoglobin in red blood cells, inhibit red blood cell sickling, decrease inflammation, and inhibit vaso-occlusion in murine models of sickle cell disease . They also reduce total body, inguinal, hepatic, and myocardial fat, stimulate mitochondrial activity in brown and white fat, and improve cardiometabolic syndrome .

Molecular Mechanism

The molecular mechanism of PDE9 inhibitors involves inhibiting the degradation of cGMP and increasing cellular cGMP levels . This leads to enhanced NMDA signaling and increased synaptic plasticity . The inhibitors form stable complexes with the PDE9 protein, showing superior docking scores .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDE9 inhibitors change over time. They have been shown to induce higher levels of cGMP than other compounds at 6 hours . The inhibitors form stable complexes with the PDE9 protein and have ligand RMSDs within acceptable limits .

Dosage Effects in Animal Models

The effects of PDE9 inhibitors vary with different dosages in animal models. Studies have shown that PDE9 inhibitors suppress preestablished severe diet-induced obesity and cardiometabolic syndrome in both male and ovariectomized female mice .

Metabolic Pathways

PDE9 inhibitors are involved in various metabolic pathways. They stimulate lipolysis and mitochondrial respiration in a PPARα-dependent manner . They also increase cellular cGMP levels, which reflect the activity of the protective myocardial natriuretic peptide signaling pathway .

Transport and Distribution

PDE9 inhibitors are transported and distributed within cells and tissues. They localize to mitochondria, and their inhibition stimulates lipolysis and mitochondrial respiration in both adipocytes and myocytes .

Subcellular Localization

PDE9 inhibitors are localized in the subcellular compartments. They localize to mitochondria, and their inhibition stimulates lipolysis and mitochondrial respiration in both adipocytes and myocytes . This localization is crucial for their function and activity.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Phosphodiesterase-9-Hemmer können auf verschiedenen Wegen synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von molekularem Docking, gefolgt von molekularer Dynamiksimulation, um die Stabilität der Wechselwirkungen zu verstehen . Die Synthese selektiver Phosphodiesterase-9-Hemmer beinhaltet oft die Herstellung von Proteinstrukturen durch Korrektur der Bindungsordnungen, Hinzufügen fehlender Wasserstoffatome und Optimierung von Wasserstoffbrückenbindungen mit Protonierungszuständen von Resten bei pH 7,0 .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Phosphodiesterase-9-Hemmer befinden sich noch in der Entwicklung, da sich diese Verbindungen hauptsächlich in der Forschungs- und klinischen Testphase befinden. Die Produktion beinhaltet großtechnische Synthese- und Reinigungsprozesse, um die Wirksamkeit und Selektivität der Inhibitoren zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phosphodiesterase-9-Hemmer unterliegen verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Struktur der Inhibitoren zu modifizieren, um ihre Selektivität und Wirksamkeit zu verbessern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Phosphodiesterase-9-Hemmern verwendet werden, sind Xanthin und seine Derivate . Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, z. B. bei bestimmten pH-Werten und Temperaturen, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind selektive Phosphodiesterase-9-Hemmer mit hoher Affinität für cyclisches Guanosinmonophosphat . Diese Produkte werden auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen hin untersucht.

Vergleich Mit ähnlichen Verbindungen

Phosphodiesterase-9-Hemmer zeichnen sich durch ihre hohe Affinität für cyclisches Guanosinmonophosphat und ihre Selektivität für Phosphodiesterase 9 aus . Ähnliche Verbindungen sind Phosphodiesterase-5-Hemmer, Phosphodiesterase-4-Hemmer und Phosphodiesterase-3-Hemmer . Phosphodiesterase-5-Hemmer wie Sildenafil und Tadalafil werden zur Behandlung der erektilen Dysfunktion und pulmonalen Hypertonie eingesetzt . Phosphodiesterase-4-Hemmer zielen auf die Atemwege ab und werden zur Behandlung von Lungenerkrankungen eingesetzt . Phosphodiesterase-3-Hemmer werden zur kurzfristigen Behandlung von Herzinsuffizienz eingesetzt . Die Einzigartigkeit von Phosphodiesterase-9-Hemmern liegt in ihrem Potenzial, eine große Bandbreite an Erkrankungen zu behandeln, darunter neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen, mit hoher Selektivität und Wirksamkeit .

Biologische Aktivität

Phosphodiesterase type 9 (PDE-9) inhibitors have emerged as a promising therapeutic approach in various diseases, particularly cardiovascular conditions and sickle cell disease (SCD). This article reviews the biological activity of PDE-9 inhibitors, supported by recent research findings, case studies, and data tables.

Overview of PDE-9

PDE-9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in numerous physiological processes. By inhibiting PDE-9, the levels of cGMP can be increased, thereby enhancing the signaling pathways associated with natriuretic peptides (NPs) and potentially providing therapeutic benefits in heart failure and other conditions.

PDE-9 inhibitors work by preventing the breakdown of cGMP, leading to increased intracellular concentrations. This elevation in cGMP activates protein kinase G (PKG), which mediates various biological effects including vasodilation, inhibition of smooth muscle contraction, and modulation of cardiac function.

Heart Failure

- Clinical Trials : The PDE-9 inhibitor CRD-740 demonstrated a statistically significant increase in plasma cGMP levels in patients with heart failure. This increase reflects enhanced activation of the NP signaling pathway, which is crucial for cardiovascular homeostasis .

- Animal Models : In murine models of heart failure, PDE-9 inhibition has been shown to improve hemodynamics and renal function. For instance, PF-04749982 increased urinary cGMP excretion and improved cardiac output in sheep models .

- Mechanistic Insights : PDE-9 inhibition has been linked to reduced left ventricular hypertrophy and improved cardiac function, suggesting its potential as a therapeutic target for chronic heart failure .

Sickle Cell Disease

- Efficacy of IMR-687 : A novel PDE-9 inhibitor, IMR-687, has shown promise in increasing fetal hemoglobin (HbF) levels in erythroid cells derived from SCD patients. In murine models, it reduced lung inflammation and RBC sickling while improving microvascular occlusion .

- Comparison with Hydroxyurea : IMR-687 demonstrated comparable efficacy to hydroxyurea without inducing myelosuppression, making it a safer alternative for managing SCD .

Obesity and Metabolic Syndrome

- Impact on Body Fat : Recent studies indicate that PDE-9 inhibition can reduce total body fat and improve mitochondrial activity in both brown and white adipose tissues. This was observed in models of diet-induced obesity where chronic oral administration of a PDE-9 inhibitor prevented weight gain without altering food intake .

- Mechanistic Pathways : The mechanism involves stimulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling, which enhances fatty acid oxidation and mitochondrial biogenesis .

Data Summary

Case Study 1: CRD-740 in Heart Failure

In a Phase 2 clinical trial involving patients with heart failure with reduced ejection fraction (HFrEF), CRD-740 was administered over four weeks. The trial reported statistically significant increases in both plasma and urinary cGMP levels compared to placebo, indicating robust PDE-9 inhibition and activation of the NP signaling pathway .

Case Study 2: IMR-687 for Sickle Cell Disease

In clinical evaluations involving SCD patients, IMR-687 was found to significantly enhance HbF production while mitigating adverse effects typically associated with other treatments like hydroxyurea. The results suggest that IMR-687 could be a game-changer for managing SCD effectively without compromising patient safety .

Eigenschaften

IUPAC Name |

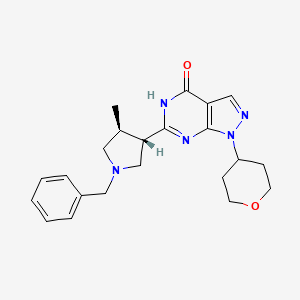

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJWGYZBXCGGM-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648755 | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082743-70-1 | |

| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for PDE-9 inhibitors and how does this relate to their potential therapeutic benefit in sickle cell disease (SCD)?

A1: PDE-9 inhibitors specifically target and block the activity of phosphodiesterase-9A (PDE-9A), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) []. By inhibiting PDE-9A, these compounds increase intracellular cGMP levels. This is particularly relevant in SCD as cGMP plays a role in regulating vascular tone and inflammation. Increased cGMP levels can lead to vasodilation and reduced leukocyte adhesion, potentially mitigating vaso-occlusive crises, a hallmark of SCD [].

Q2: The research mentions the use of PF-04447943, a specific PDE-9 inhibitor. What is known about its in vivo effects in preclinical models of SCD?

A2: In the Townes mouse model of SCD, prophylactic treatment with PF-04447943 in combination with hydroxyurea demonstrated a significant reduction in neutrophil adhesion and neutrophil-platelet aggregates in the cremaster muscle microvasculature []. This suggests that PF-04447943, particularly when combined with hydroxyurea, might be beneficial in preventing vaso-occlusive episodes in SCD.

Q3: Were there any synergistic effects observed when combining PF-04447943 with hydroxyurea in preclinical models?

A3: Yes, the study using the Townes mouse model of SCD showed that co-administration of PF-04447943 and hydroxyurea led to a more pronounced reduction in neutrophil adhesion and neutrophil-platelet aggregates compared to either treatment alone []. This suggests a potential synergistic effect between these two compounds. The mechanism behind this synergy might be linked to their combined effects on nitric oxide bioavailability and cGMP signaling.

Q4: Aside from SCD, are there other potential therapeutic applications being investigated for PDE-9 inhibitors?

A4: Yes, research suggests that PDE-9 inhibitors may have therapeutic potential for other conditions. One study explored the effects of PF-04447943 on olfactory memory in mice using the Social Transmission of Food Preference test []. Other research investigated the impact of BAY60-7550 (a selective PDE-2 inhibitor), Sildenafil (a PDE-5 inhibitor), and PF-04447943 on learning and memory in a passive avoidance test using mice []. These studies indicate broader research interest in PDE-9 inhibitors for cognitive function and other potential therapeutic areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.